N-Isopropylaniline

Catalog No.
S569486
CAS No.
768-52-5
M.F
C6H5NHCH(CH3)2
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylaniline

CAS Number

768-52-5

Product Name

N-Isopropylaniline

IUPAC Name

N-propan-2-ylaniline

Molecular Formula

C6H5NHCH(CH3)2
C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

FRCFWPVMFJMNDP-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
Sol in alcohol, ether, acetone, benzene
Solubility in water: insoluble

Synonyms

Isopropylphenylamine; N-(1-Methylethyl)benzenamine; N-(1-Methylethyl)phenylamine; N-Isopropylbenzenamine; N-Phenyl-N-(1-methylethyl)amine; N-Phenylisopropylamine

Canonical SMILES

CC(C)NC1=CC=CC=C1

N-Isopropylaniline is an organic compound with the chemical formula C₉H₁₃N and a CAS number of 768-52-5. It appears as a clear, light yellow liquid with a sweet odor. The compound is characterized by its aromatic amine structure, where an isopropyl group is attached to the nitrogen atom of an aniline molecule. N-Isopropylaniline has a molecular weight of 135.21 g/mol, a melting point of -32°C, and a boiling point of approximately 55°C under reduced pressure (0.3 mm Hg) . This compound is slightly soluble in methanol and chloroform but insoluble in water, with a solubility of less than 0.01 g/100 mL at 21°C .

N-Isopropylaniline presents several safety concerns:

  • Toxicity: Exposure to N-Isopropylaniline can cause irritation to the skin, eyes, and respiratory system. Repeated exposure can lead to headaches, dizziness, and other neurological effects [].
  • ACGIH (American Conference of Governmental Industrial Hygienists) has set a Time-Weighted Average (TWA) exposure limit of 10 ppm (milligrams per cubic meter) for N-Isopropylaniline in the workplace [].

Degradation Studies:

N-Isopropylaniline has been identified as an intermediate product in the degradation of propachlor, a selective herbicide used in agriculture. Research has explored the mechanisms by which Pseudomonas sp. strain PEM1, a soil bacterium, metabolizes propachlor. Studies have shown that N-isopropylaniline is formed during this process, providing insights into the breakdown pathway of the herbicide [1].

Source

[1] N-Isopropylaniline 97% 768-52-5 - Sigma-Aldrich,

Typical of amines. It can neutralize acids in exothermic reactions, forming salts and water . The compound may also react with strong oxidizing agents and halogenated organics, leading to potentially hazardous situations. For example, it can produce flammable hydrogen gas when combined with strong reducing agents like hydrides . Additionally, N-Isopropylaniline can undergo electrophilic aromatic substitution due to the electron-donating nature of the isopropyl group, making it reactive towards electrophiles.

N-Isopropylaniline has been studied for its biological effects. It is known to cause methemoglobinemia in animals, which results in impaired oxygen transport in the blood due to the conversion of hemoglobin to methemoglobin . This effect raises concerns about its potential toxicity in humans, particularly through inhalation or skin absorption. Symptoms of exposure may include headaches, dizziness, fatigue, and cyanosis (a bluish discoloration of the skin) . Furthermore, N-Isopropylaniline has been identified as a microbial metabolite of Propachlor, an acylanilide herbicide that poses risks for cytotoxicity in human cells .

N-Isopropylaniline can be synthesized through several methods:

  • Direct Alkylation: One common method involves the alkylation of aniline with isopropyl halides (such as isopropyl bromide) in the presence of a base.
  • Catalytic Distillation: Recent advancements have introduced catalytic distillation techniques that improve the selectivity and yield of N-Isopropylaniline from aniline under atmospheric pressure .
  • Reduction Reactions: Another method includes reducing nitro compounds or nitriles using isopropylamine as a reducing agent.

These methods highlight the versatility in synthesizing N-Isopropylaniline while allowing for variations based on desired purity and yield.

N-Isopropylaniline has several industrial applications:

  • Dye Manufacturing: It is primarily used in the dyeing of acrylic fibers due to its ability to form stable dyes.
  • Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals, including pharmaceuticals and agrochemicals.
  • Herbicide Metabolite: As a metabolite of Propachlor, it plays a role in agricultural chemistry by contributing to crop protection against weeds .

Studies have indicated that N-Isopropylaniline interacts with various biological systems, particularly regarding its toxicological profile. Its ability to induce methemoglobinemia suggests significant interactions at the cellular level that affect hemoglobin functionality . Furthermore, its reactivity with other chemicals can lead to hazardous situations when mixed with incompatible substances such as strong acids or oxidizers .

Several compounds share structural similarities with N-Isopropylaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
AnilineC₆H₅NH₂Basic aromatic amine; widely used in dye production.
N-MethylanilineC₇H₉NMethyl group instead of isopropyl; used in similar applications but less toxic.
N-EthylanilineC₈H₁₁NEthyl group; exhibits different solubility and reactivity profiles compared to N-Isopropylaniline.
PropanamideC₃H₇NOA simple amide; less reactive but structurally related through amine functionality.

N-Isopropylaniline's uniqueness lies in its specific alkyl group (isopropyl), which influences its chemical reactivity and biological activity compared to these similar compounds.

Physical Description

N-isopropylaniline is a clear brown liquid. (NTP, 1992)
YELLOW LIQUID.
Clear, yellowish liquid with a sweet, aromatic odor.

Color/Form

Yellowish liquid
Clear, yellowish liquid.

XLogP3

2.5

Boiling Point

397 to 399 °F at 760 mm Hg (NTP, 1992)
203.0 °C
203 °C @ 760 mm Hg
203-204 °C
397°F

Flash Point

190 °F (NTP, 1992)
190 °F (87.7 °C) (Cleveland Open Cup)
82 °C c.c.
190°F (open cup)
(oc) 190°F

Vapor Density

Relative vapor density (air = 1): 4.7

Density

0.93 at 60 °F (NIOSH, 2016)
0.9526 g/cu cm
Density (at 25 °C): 0.93 g/cm³
0.93 at 60°F
(60°F): 0.93

Odor

Sweet, aromatic odor.

Melting Point

-58 °F (NIOSH, 2016)
-10.0 °C
-32 °C
-58°F

UNII

I7Y9616F3R

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (49.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50.65%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (50.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mm Hg at 77 °F (NIOSH, 2016)
Vapor pressure, Pa at 25 °C: 4
0.03 mmHg at 77°F
(77°F): 0.03 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

768-52-5

Wikipedia

N-isopropyl aniline

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Benzenamine, N-(1-methylethyl)-: ACTIVE
N-Isopropylaniline is also a metabolite of the microbial degradation of the herbicide propachlor.

Dates

Modify: 2023-08-15

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